

# Spectroscopic Analysis of 1,3-Benzenedithiol: A Technical Guide

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## Compound of Interest

Compound Name: 1,3-Benzenedithiol

Cat. No.: B1198324

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Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of **1,3-Benzenedithiol**, a key aromatic thiol compound, through fundamental spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. This document presents a comprehensive summary of its spectral characteristics, detailed experimental protocols for data acquisition, and a logical visualization of its molecular structure.

## Molecular Structure and Overview

**1,3-Benzenedithiol** (CAS No. 626-04-0) is an organosulfur compound with the molecular formula C<sub>6</sub>H<sub>6</sub>S<sub>2</sub>. Its structure consists of a benzene ring substituted with two thiol (-SH) functional groups at the meta positions. This arrangement confers specific chemical reactivity and distinct spectroscopic signatures, which are critical for its identification, characterization, and application in various scientific fields, including materials science and pharmaceutical development.

Caption: Chemical structure of **1,3-Benzenedithiol**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For **1,3-Benzenedithiol**, both <sup>1</sup>H and <sup>13</sup>C NMR provide characteristic signals corresponding to the aromatic protons and carbons, as well as the thiol protons.

## <sup>1</sup>H NMR Data

The <sup>1</sup>H NMR spectrum of **1,3-Benzenedithiol** is characterized by signals in the aromatic region and a distinct signal for the thiol protons. The symmetry of the molecule simplifies the aromatic splitting pattern.

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
~7.20	t	1H	H-5
~7.10	d	2H	H-4, H-6
~7.05	s	1H	H-2
~3.45	s	2H	-SH (Thiol)

Note: Data is typically acquired in a deuterated solvent such as CDCl<sub>3</sub> or DMSO-d<sub>6</sub>. Chemical shifts can vary slightly depending on the solvent and concentration.

## <sup>13</sup>C NMR Data

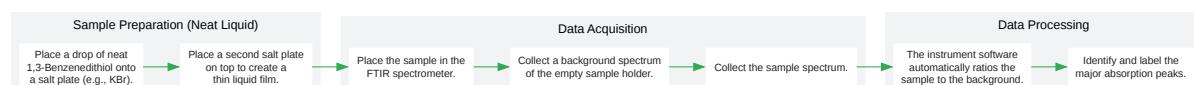
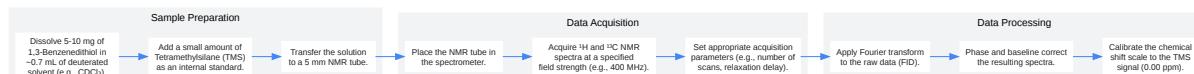
The <sup>13</sup>C NMR spectrum provides insight into the carbon environment of the molecule. Due to symmetry, four distinct signals are expected for the benzene ring carbons.

Chemical Shift ( $\delta$ ) ppm	Assignment
~132.0	C1, C3
~129.5	C5
~125.0	C4, C6
~122.0	C2

Note: Data is typically acquired in a deuterated solvent such as CDCl<sub>3</sub> or DMSO-d<sub>6</sub>.

## Experimental Protocol: NMR Spectroscopy

A standardized protocol for obtaining NMR spectra of **1,3-Benzenedithiol** is as follows:



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